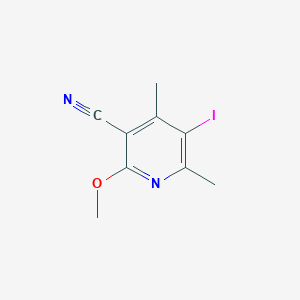
5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile
Übersicht
Beschreibung
5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C9H9IN2O and its molecular weight is 288.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile (CAS Number: 858120-02-2) is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H10N2O
- Molecular Weight : 174.20 g/mol
- IUPAC Name : this compound
This compound features a pyridine ring substituted with an iodine atom, a methoxy group, and a carbonitrile group, which contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and metabolic processes.
- Receptor Modulation : It has been suggested that this compound may modulate receptor activity, influencing signal transduction pathways that are critical for cellular responses.
- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Anticancer Activity
Research has shown that this compound possesses significant anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
These findings suggest that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer effects, the compound has also been evaluated for antimicrobial activity. Studies indicate that it exhibits inhibitory effects against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the potential utility of the compound in developing new antimicrobial agents.
Case Studies and Research Findings
- Cell Proliferation Studies : A study evaluated the effects of the compound on cell proliferation in various cancer cell lines using the sulforhodamine B assay. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple lines, suggesting its potential as an anticancer agent.
- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
- In Vivo Efficacy : In murine models bearing tumor xenografts, administration of this compound led to significant tumor regression compared to control groups, providing evidence for its efficacy in vivo.
Eigenschaften
IUPAC Name |
5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-5-7(4-11)9(13-3)12-6(2)8(5)10/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQZSIHWXLUEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













